molecular formula C14H22N2O4 B2770886 Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate CAS No. 2031258-93-0

Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate

Cat. No.: B2770886
CAS No.: 2031258-93-0
M. Wt: 282.34
InChI Key: QGNMMNAWJDVMDR-UHFFFAOYSA-N
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Description

tert-Butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate (CAS 2031258-93-0) is a high-value chemical reagent designed for research and development applications. This compound features a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, which is instrumental in synthetic organic and medicinal chemistry. The presence of the hydroxymethyl-isoxazole moiety provides a handle for further functionalization, making this molecule an excellent and versatile heterocyclic building block for the preparation of more complex systems . With a molecular formula of C14H22N2O4 and a molecular weight of 282.34 g/mol , this reagent is a critical intermediate in diversity-oriented synthesis. Its primary research value lies in its application in constructing DNA-encoded libraries and in the discovery of new pharmaceuticals, particularly as a precursor for potential inhibitors and other bioactive molecules . The Boc protecting group enhances the compound's utility by allowing selective deprotection under mild acidic conditions, enabling subsequent reactions on the piperidine nitrogen. The hydroxymethyl group on the isoxazole ring can undergo various transformations, including oxidation to an aldehyde or formation of ester and ether derivatives, thereby expanding the structural diversity of accessible compounds . This product is offered with a high level of purity and is intended for use in a controlled laboratory setting by qualified researchers. It is supplied with comprehensive analytical data to ensure identity and quality for your experimental workflows. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-8-11(9-17)20-15-12/h8,10,17H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNMMNAWJDVMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The 1,2-oxazole ring is then synthesized and attached to the piperidine ring. The final step involves the hydroxymethylation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce various reduced heterocycles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of piperidine derivatives, including Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate, as inhibitors of Mycobacterium tuberculosis (Mtb). A structure-activity relationship (SAR) study indicated that these compounds could serve as MenA inhibitors, which are crucial in the biosynthesis of menaquinone—a vital component for bacterial survival. The reported IC₅₀ values for these inhibitors ranged from 13 to 22 μM, demonstrating significant antimicrobial potency .

Pharmacokinetics Improvement

The same SAR studies noted that modifications to the piperidine scaffold could enhance pharmacokinetic properties, leading to better absorption and distribution in biological systems. This improvement is essential for developing effective treatments against resistant strains of bacteria .

Data Tables

Case Study 1: Inhibition of Menaquinone Biosynthesis

In a notable study exploring the efficacy of piperidine derivatives, researchers synthesized various analogs of this compound. These compounds were tested for their ability to inhibit MenA in Mtb. Results showed that the most active compounds achieved nearly complete sterilization of the bacteria within two weeks when used in combination therapy with other agents targeting the electron transport chain .

Case Study 2: Structure-Activity Relationship Analysis

Another significant investigation focused on optimizing the structure of piperidine derivatives to enhance their bioactivity. By modifying functional groups on the oxazole ring and piperidine backbone, researchers were able to identify lead compounds with improved efficacy against Mtb. The findings underscored the importance of specific substitutions at various positions on the scaffold to achieve desired biological outcomes .

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2-Oxazole vs. 1,3-Thiazole (Target Compound vs. Thiazole Analog)

  • However, the sulfur atom may also introduce metabolic vulnerabilities, such as oxidation susceptibility .
  • The target compound’s hydroxymethyl group offers a reactive handle absent in the thiazole analog, enabling targeted modifications like esterification or glycosylation .

Fluorinated Piperidine Derivative (CAS: 159635-49-1)

  • The fluorine atom at the 3-position of the piperidine ring increases electronegativity, improving metabolic stability and influencing binding interactions in biological targets. This makes the fluorinated derivative more suitable for therapeutics requiring prolonged half-lives .

1,2,4-Oxadiazole Derivatives (CAS: 280110-66-9)

  • The 1,2,4-oxadiazole ring is structurally distinct from 1,2-oxazole, with nitrogen atoms at positions 1 and 4. This configuration enhances thermal and enzymatic stability, making such derivatives valuable in high-temperature reactions or protease-rich environments. However, the lack of a hydroxymethyl group limits their utility in modular synthesis .

Q & A

Q. What are the key steps for synthesizing tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Oxazole Ring Formation : Condensation of a nitrile oxide with a hydroxymethyl-containing precursor under Huisgen cycloaddition conditions to form the 1,2-oxazole core .

Piperidine Coupling : The oxazole moiety is coupled to a tert-butyl-protected piperidine derivative via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, depending on the substituent’s reactivity .

Hydroxymethyl Functionalization : Introduction of the hydroxymethyl group via reduction of a formyl intermediate (e.g., using NaBH₄) or direct substitution .

  • Critical Analysis : Reaction yields may vary due to steric hindrance from the tert-butyl group. Optimize solvent polarity (e.g., THF vs. DCM) and catalyst loading (e.g., Pd(PPh₃)₄) to improve efficiency .

Q. How is the compound characterized, and what analytical techniques are essential?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxazole ring and piperidine substitution patterns. For example, the hydroxymethyl proton appears as a triplet near δ 4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₂₂N₂O₄) with <5 ppm mass accuracy .
  • X-ray Crystallography : Resolves stereochemical ambiguities. Use SHELX software for structure refinement, ensuring R-factor < 0.05 .
  • Infrared Spectroscopy (IR) : Confirms hydroxyl (O-H stretch ~3200 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as acute toxicity data are incomplete .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting crystallographic data for analogous compounds inform refinement strategies?

  • Methodological Answer :
  • Data Contradiction Analysis : Compare SHELX-refined structures of tert-butyl piperidine derivatives (e.g., vs. 13). Discrepancies in bond angles (~2° variation) may arise from torsional strain in the oxazole-piperidine linkage.
  • Mitigation : Apply twin refinement in SHELXL and validate with R-free values. Use higher-resolution data (≤1.0 Å) to resolve electron density ambiguities .

Q. What strategies optimize the compound’s reactivity for medicinal chemistry applications?

  • Methodological Answer :
  • Hydroxymethyl Derivatization : Protect the hydroxyl group (e.g., as a silyl ether) to prevent undesired nucleophilic reactions during cross-coupling .
  • Piperidine Ring Modifications : Replace the tert-butyl group with Boc or Fmoc for better solubility in aqueous media .
  • Biological Activity Screening : Use SPR (Surface Plasmon Resonance) to assess binding affinity to target proteins (e.g., kinases), correlating substituent effects with IC₅₀ values .

Q. How can computational methods predict the compound’s metabolic stability?

  • Methodological Answer :
  • In Silico Tools :

Docking Simulations (AutoDock Vina) : Model interactions with CYP450 enzymes to identify metabolic hotspots (e.g., oxidation of the hydroxymethyl group) .

QSAR Models : Train models using datasets of piperidine derivatives to predict logP and clearance rates .

  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Comparative Structural Analysis

Q. How does the hydroxymethyl-oxazole substitution impact bioactivity compared to formyl or methyl analogs?

  • Methodological Answer :
  • Case Study : Compare this compound (target) with:
  • Formyl Analog (CAS 1820704-78-6): Higher electrophilicity but lower metabolic stability due to aldehyde reactivity .
  • Methyl Analog : Improved lipophilicity (clogP +0.5) but reduced hydrogen-bonding capacity .
  • Activity Trends : Hydroxymethyl derivatives balance solubility (via -OH) and target engagement (via oxazole π-stacking) .

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